molecular formula C17H16F3NO3 B1394202 (R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid CAS No. 767352-29-4

(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

Cat. No.: B1394202
CAS No.: 767352-29-4
M. Wt: 339.31 g/mol
InChI Key: WNCDQXXKCXRWRC-CYBMUJFWSA-N
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Description

®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzyloxyamino Group: This step involves the reaction of benzyl alcohol with an appropriate amine under specific conditions to form the benzyloxyamino group.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced through a substitution reaction using a trifluorophenyl halide and a suitable nucleophile.

    Coupling Reactions: The intermediate compounds are then coupled using various coupling agents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxyamino group can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluorophenyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy derivatives, while reduction can produce various reduced forms of the trifluorophenyl group.

Scientific Research Applications

®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with biological molecules, while the trifluorophenyl group can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((Methoxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
  • ®-3-((Ethoxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
  • ®-3-((Benzyloxy)amino)-4-(2,4-difluorophenyl)butanoic acid

Uniqueness

®-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid stands out due to the presence of the trifluorophenyl group, which imparts unique electronic and steric properties. This makes it more reactive and versatile compared to similar compounds with different substituents.

Properties

IUPAC Name

(3R)-3-(phenylmethoxyamino)-4-(2,4,5-trifluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c18-14-9-16(20)15(19)7-12(14)6-13(8-17(22)23)21-24-10-11-4-2-1-3-5-11/h1-5,7,9,13,21H,6,8,10H2,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDQXXKCXRWRC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CON[C@H](CC2=CC(=C(C=C2F)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676890
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767352-29-4
Record name (3R)-3-[(Benzyloxy)amino]-4-(2,4,5-trifluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 2
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 3
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 4
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 5
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid
Reactant of Route 6
(R)-3-((Benzyloxy)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

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